molecular formula C18H12Br3N B13087776 Tris(2-bromophenyl)amine

Tris(2-bromophenyl)amine

Cat. No.: B13087776
M. Wt: 482.0 g/mol
InChI Key: SCOSSZWZHRIHRR-UHFFFAOYSA-N
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Description

Tris(2-bromophenyl)amine (CAS 67242-18-6) is a high-purity triarylamine compound supplied for advanced research and development. With a molecular formula of C18H12Br3N and a molecular weight of 482.01 g/mol, this molecule serves as a versatile halogenated building block in organic synthesis . Its sterically hindered structure, characterized by bromine atoms at the ortho positions of the phenyl rings, makes it a valuable precursor in the design of novel functional materials, particularly in the construction of porous covalent organic polymers (COPs) and other luminescent materials, as demonstrated by related compounds . As a derivative of triphenylamine, it is of significant interest in the development of organic electronic materials. This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use, and it is not for human use . For comprehensive handling and safety information, researchers should consult the relevant Material Safety Data Sheet (MSDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12Br3N

Molecular Weight

482.0 g/mol

IUPAC Name

2-bromo-N,N-bis(2-bromophenyl)aniline

InChI

InChI=1S/C18H12Br3N/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H

InChI Key

SCOSSZWZHRIHRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(C2=CC=CC=C2Br)C3=CC=CC=C3Br)Br

Origin of Product

United States

Advanced Spectroscopic Characterization of Tris 2 Bromophenyl Amine Systems

Time-Resolved Spectroscopy for Transient Species Analysis

Time-resolved spectroscopy is a powerful tool for studying short-lived chemical species generated during chemical reactions. For tris(2-bromophenyl)amine systems, these techniques are crucial for characterizing the highly reactive radical cation intermediates that play a central role in their chemistry.

While specific nanosecond spectroscopy studies on this compound are not extensively detailed in the available literature, the broader class of triarylamines has been thoroughly investigated, providing a framework for understanding its likely behavior. Upon photoexcitation, triarylamines can undergo single electron transfer (SET) to form triarylamine radical cations. nih.gov These species are often transient and highly reactive. researchgate.netnih.gov

Nanosecond transient absorption spectroscopy would be employed to detect and characterize the radical cation of this compound. This technique involves exciting a sample with a short laser pulse and monitoring the subsequent changes in absorption at different wavelengths over nanosecond timescales. The resulting transient absorption spectrum provides a fingerprint of the newly formed species. For triarylamine radical cations, characteristic absorption bands are typically observed in the visible and near-infrared regions. rsc.org The decay kinetics of these absorption signals can provide information about the lifetime of the radical cation and the rates of subsequent reactions, such as dimerization or reaction with other molecules in the solution. nih.gov The stability of the radical cation is a key factor in its utility as a photocatalyst. nih.gov

The Electron Transfer Stopped-Flow (ETSF) method is a valuable technique for studying the kinetics and spectra of short-lived cation radicals that are difficult to observe using conventional methods. electrochem.org This method involves the rapid mixing of a solution of the neutral aromatic amine with a solution containing a stable radical cation with a higher oxidation potential. This results in a thermodynamically favorable electron transfer, generating the desired unstable cation radical in situ, allowing for its spectroscopic observation. electrochem.org

In the context of this compound, the ETSF method could be utilized to generate its radical cation by reacting it with a more potent oxidizing agent, such as the radical cation of tris(2,4-dibromophenyl)amine (B8231119) (TDBPA). electrochem.org The subsequent changes in the absorption spectrum can be monitored using a rapid-scan spectrophotometer. This allows for the determination of the absorption spectrum of the this compound radical cation and the study of its reaction kinetics, including dimerization or reactions with nucleophiles. electrochem.org The rate constants for these reactions can be extracted by analyzing the time-dependent changes in the absorbance of the radical cation.

Technique Application to this compound Systems Information Gained
Nanosecond SpectroscopyDetection and characterization of the transient radical cation formed upon photoexcitation.Transient absorption spectrum, lifetime of the radical cation, rates of subsequent reactions.
Electron Transfer Stopped-Flow (ETSF)In situ generation and spectroscopic observation of the short-lived radical cation.Absorption spectrum of the radical cation, kinetics of its decay and reactions.

Electrochemical Electron Spin Resonance (ESR) Spectroscopy for Redox Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radicals and radical ions. wikipedia.orgsciencepublishinggroup.com When coupled with electrochemical methods, in situ electrochemical ESR allows for the direct observation and characterization of redox intermediates generated at an electrode surface. rsc.org

For this compound, electrochemical oxidation leads to the formation of its corresponding radical cation, tris(2-bromophenyl)ammoniumyl. This one-electron oxidation process is reversible. rsc.org By performing this oxidation within the cavity of an ESR spectrometer, the resulting radical cation can be detected and its ESR spectrum recorded. The ESR spectrum provides information about the electronic structure of the radical, including the distribution of the unpaired electron spin density through hyperfine coupling with magnetic nuclei, such as ¹⁴N and ¹H. nih.gov

Studies on the related tris(4-bromophenyl)amine have shown that the electrochemically generated radical cation gives a distinct ESR signal. rsc.orgresearchgate.net The analysis of the hyperfine coupling constants can confirm the localization of the unpaired electron primarily on the nitrogen atom and the delocalization over the aromatic rings. Furthermore, in situ electrochemical ESR can be used to study the reactivity of the generated radical cation. For example, the interaction of the tris(4-bromophenyl)ammoniumyl radical cation with acetate anions has been investigated, revealing a catalytic (EC') mechanism where the radical cation is regenerated. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound and its derivatives, various NMR techniques are employed to confirm their molecular structure and purity.

¹H and ¹³C NMR spectroscopy are fundamental techniques for the structural elucidation of organic compounds. In the case of this compound, the ¹H NMR spectrum would exhibit signals corresponding to the aromatic protons. Due to the substitution pattern, the protons on each bromophenyl ring would give rise to a complex multiplet pattern in the aromatic region of the spectrum. The integration of these signals would correspond to the total number of aromatic protons.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be observed for the different carbon environments in the bromophenyl rings. The carbon atom attached to the nitrogen would appear at a specific chemical shift, as would the carbon atom bonded to the bromine atom. The remaining aromatic carbons would also have characteristic chemical shifts. Data for the related compound, tris(4-bromophenyl)amine, shows characteristic downfield shifts for the aromatic protons. rsc.orgchemicalbook.com

NMR Data for Tris(4-bromophenyl)amine
¹H NMR (500 MHz, CDCl₃, δ, ppm) 7.34 (d, 6H); 6.91 (d, 6H) rsc.org
¹³C NMR (CDCl₃, 25 °C, 500 MHz) 156.59, 149.38, 137.96, 137.50, 132.36, 131.91, 128.62, 123.80, 123.68, 116.75 (Note: This data is for a related brominated triphenylamine (B166846) derivative, TPP-3Br, and serves as an example of expected chemical shift ranges) rsc.org

For derivatives of this compound that incorporate other heteroatoms, specialized NMR techniques can be employed. For instance, if a selenium atom is introduced into the molecular structure, ⁷⁷Se NMR spectroscopy becomes a valuable tool. huji.ac.il ⁷⁷Se is a spin-1/2 nucleus with a natural abundance of 7.63%, making it suitable for NMR studies. huji.ac.il

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic amines like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO - Highest Occupied Molecular Orbital) to higher energy molecular orbitals (LUMO - Lowest Unoccupied Molecular Orbital). The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic rings and the nitrogen atom's lone pair of electrons.

The electronic structure of triarylamines features a central nitrogen atom whose lone pair of electrons can conjugate with the π-systems of the three aryl rings. This delocalization of electrons typically results in absorption bands at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. The presence of bromine atoms, being electron-withdrawing through induction but electron-donating through resonance, will further modulate the energies of these electronic transitions.

The primary electronic transitions expected for this compound are:

π → π transitions:* These are high-energy transitions occurring within the bromophenyl rings. The extensive conjugation in the triarylamine system is expected to result in intense absorption bands in the UV region.

n → π transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital of one of the aromatic rings. These transitions are typically less intense than π → π* transitions and can sometimes be obscured by them.

While specific absorption maxima (λmax) for this compound are not reported in the available literature, studies on related compounds such as Tris(4-bromophenyl)amine confirm characteristic absorption bands in the UV region. The exact position of these bands for the 2-bromo isomer would be influenced by the steric hindrance between the ortho-bromo substituents, which may affect the planarity of the molecule and the degree of conjugation between the nitrogen lone pair and the phenyl rings.

Table 1: Expected Electronic Transitions for this compound

Transition Type Associated Chromophore Expected Wavelength Region
π → π* Phenyl Ring C=C ~200-280 nm
n → π* Nitrogen lone pair to Phenyl Ring ~280-350 nm
π → π* (Conjugated System) Delocalized π-system over N-Ar bonds ~250-350 nm

This table is interactive. You can sort and filter the data.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprint Analysis

Fourier Transform Infrared (FTIR) spectroscopy provides a vibrational fingerprint of a molecule by detecting the absorption of infrared radiation by its chemical bonds. The FTIR spectrum of this compound will be characterized by the vibrations of its constituent functional groups. As a tertiary amine, the most notable feature is the absence of N-H stretching and bending vibrations, which are characteristic of primary and secondary amines.

The key vibrational modes expected in the FTIR spectrum of this compound are:

C-N Stretching: The stretching vibration of the aryl-nitrogen bond is a key indicator for this class of compounds. For aromatic amines, this band is typically strong and appears in the 1335-1250 cm-1 region.

Aromatic C-H Stretching: These vibrations occur above 3000 cm-1 and are characteristic of the C-H bonds on the phenyl rings.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1600-1450 cm-1 region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds are observed in the 900-675 cm-1 region. The pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, typically in the 600-500 cm-1 range.

Data from the related compound Tris(4-bromophenyl)amine and other triarylamines can be used to predict the approximate peak locations for this compound. For instance, FTIR data for a similar structure, TPT-3Br, shows characteristic peaks at 1578, 1518, 1400, and 1372 cm-1, which are attributable to the aromatic framework.

Table 2: Characteristic FTIR Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm-1) Intensity
Aromatic C-H Stretch Ar-H 3100-3000 Medium-Weak
Aromatic C=C Stretch Ar C=C 1600-1450 Medium-Strong
Aromatic C-N Stretch Ar-N 1335-1250 Strong
Aromatic C-H Out-of-Plane Bend Ar-H 900-675 Strong
C-Br Stretch Ar-Br 600-500 Medium-Strong

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X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure for this compound has not been specifically reported, the structure of its isomer, Tris(4-bromophenyl)amine, has been determined and provides excellent insight into the molecular geometry and packing of such compounds. The crystallographic data for Tris(4-bromophenyl)amine is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 786796.

The study of Tris(4-bromophenyl)amine reveals a molecular structure that adopts a three-bladed propeller conformation. researchgate.net The central nitrogen atom is found to be in a planar trigonal environment, a common feature for triarylamines where the nitrogen lone pair is delocalized into the aromatic rings. The three bromophenyl groups are twisted with respect to the central NC3 plane.

In the case of this compound, significant steric hindrance between the bromine atoms at the ortho positions would be expected. This steric strain would likely lead to a more pronounced propeller-like twist of the phenyl rings compared to the 4-bromo isomer, potentially resulting in a larger dihedral angle between the planes of the aryl groups and the central NC3 plane. This could, in turn, affect the electronic properties of the molecule by reducing the extent of p-orbital overlap between the nitrogen and the rings.

The key geometric parameters determined for the analogous Tris(4-bromophenyl)amine are summarized in the table below and serve as a strong basis for understanding the solid-state structure of this compound.

Table 3: Crystallographic Data for Tris(4-bromophenyl)amine (CCDC 786796) as an Analog for this compound

Parameter Value
Chemical Formula C18H12Br3N
Molecular Weight 482.01
Crystal System Orthorhombic
Space Group Pca21
a (Å) 19.336(4)
b (Å) 14.881(3)
c (Å) 5.7920(12)
α (°) 90
β (°) 90
γ (°) 90
Volume (Å3) 1665.1(6)
Z 4
Key Feature Three-bladed propeller structure with planar N atom

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Electrochemical Behavior and Redox Chemistry of Tris 2 Bromophenyl Amine Derivatives

Investigation of Oxidation Processes via Cyclic Voltammetry

No specific cyclic voltammetry data for Tris(2-bromophenyl)amine was found.

Controlled Potential Coulometry for Mechanistic Insights into Electron Transfer

No studies utilizing controlled potential coulometry for this compound were identified.

Characterization of Aminium Radical Cation Formation and Stability

There is no information on the formation, stability, or specific characteristics of the aminium radical cation of this compound.

Spectroscopic Signatures of Radical Cations (e.g., "Magic Blue," "Magic Green")

No spectroscopic signatures for the radical cation of this compound have been reported. The notable colored radical cations "Magic Blue" and "Magic Green" are associated with Tris(4-bromophenyl)amine and Tris(2,4-dibromophenyl)amine (B8231119), respectively nih.govresearchgate.netresearcher.life.

Electron Transfer Kinetics and Equilibrium Analysis in Homogeneous Solution

Data regarding the electron transfer kinetics and equilibrium for the this compound radical cation is not available.

Cationic Polymerization Initiated by Tris(bromophenyl)amine Cation-Radical Salts

The literature describes cationic polymerization initiated by the cation-radical salts of the para-isomer, Tris(p-bromophenyl)amine, with no mention of the ortho-isomer being used for this application lifescienceglobal.comresearchgate.net.

Electroactivated Photoredox Catalysis and Design of Photooxidants

While brominated triarylamines are a subject of research in photoredox catalysis, the specific use or design of this compound as a photooxidant has not been documented in the available sources researchgate.netchemrxiv.org.

Tunable Photocatalytic Properties through Peripheral Substitution

The photocatalytic capabilities of triarylamine derivatives can be systematically adjusted by modifying the peripheral substituents on their aromatic rings. This principle is demonstrated in a class of electroactivated photoredox catalysts known as tri(para-substituted)biarylamines. chemrxiv.orgrsc.org These compounds, upon electrochemical oxidation, form stable radical cations that can act as powerful photooxidants when excited by light. chemrxiv.org

The oxidative strength of the photoexcited radical cation is directly influenced by the electronic nature of the substituents. Introducing electron-withdrawing groups onto the biaryl framework enhances the excited state potential of the corresponding triarylaminium radical cation. chemrxiv.org For instance, research has shown a general trend where the yield of a C-H activation product increases with the increasing oxidation half-wave potentials (E₁/₂) of the parent triarylamine. chemrxiv.org This suggests that the excited state potential of the radical cation is a more critical factor for catalytic success than the concentration of the electrochemically generated radical cation itself. chemrxiv.org

A study optimizing a C-H activation reaction found that among several triarylamine catalysts, tris(4'-cyano-[1,1'-biphenyl]-4-yl)amine (TCBPA) provided a significantly higher yield compared to analogues with less electron-withdrawing groups. chemrxiv.org This highlights the direct correlation between peripheral substitution and photocatalytic efficacy. The strategic placement of functional groups allows for the rational design of catalysts with tailored redox potentials, capable of oxidizing even highly stable molecules with oxidation potentials beyond the typical solvent window of cyclic voltammetry. chemrxiv.orgrsc.org

Table 1: Effect of Peripheral Substitution on Photocatalytic Yield chemrxiv.org

Catalyst Key Substituent E₁/₂ (V vs. Fc/Fc⁺) Product Yield (%)
Tris([1,1'-biphenyl]-4-yl)amine (TpBPA) -H 0.72 31
Tris(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine (TtBBPA) -tBu 0.69 24
Tris(2',4'-difluoro-[1,1'-biphenyl]-4-yl)amine (TdFBPA) -F 0.81 35
Tris(4'-cyano-[1,1'-biphenyl]-4-yl)amine (TCBPA) -CN 0.92 46

Yields correspond to a specific C-H activation reaction under standardized conditions. chemrxiv.org

Role of Precomplexation in Excited State Photochemistry

A significant challenge in the photochemistry of radical ion species is their typically ultrashort excited-state lifetimes, often on the order of picoseconds. chemrxiv.orgchemrxiv.org This brief duration often precludes productive bimolecular reactions. However, the surprising efficacy of triarylamine radical cations as photooxidants can be explained by the phenomenon of precomplexation. chemrxiv.orgrsc.org

Precomplexation involves the formation of a ground-state complex between the triarylamine radical cation (the photocatalyst) and the substrate molecule before photoexcitation. This association ensures that upon excitation of the catalyst, the substrate is already in close proximity, allowing for an immediate electron transfer to occur, thereby overcoming the limitation of the short excited-state lifetime. chemrxiv.org

This mechanism is crucial for the photochemistry of tris(para-substituted)biarylaminium cations. chemrxiv.orgchemrxiv.org Evidence suggests that this precomplexation not only facilitates the photochemistry of the initial doublet excited state (D₁) but also enables the participation of higher-order doublet (Dₙ) excited states. chemrxiv.orgrsc.org Accessing these higher energy states through this mechanism unlocks extremely high oxidative potentials, reportedly reaching up to +4.4 V vs. SCE. rsc.org This allows for the oxidation of exceptionally stable substrates like polyfluorobenzenes and trifluorotoluene, which would otherwise be inaccessible. rsc.orgresearchgate.net

Theoretical and Computational Investigations of Tris 2 Bromophenyl Amine

Computational Modeling of Reaction Pathways and Energetics

No specific computational models detailing the reaction mechanisms or energy profiles for reactions involving this compound, such as the Ullmann condensation, were identified.

Theoretical Analysis of Intermolecular Interactions and Crystal Packing Motifs

A theoretical analysis of the crystal packing and intermolecular interactions for this compound based on its crystal structure could not be found.

Further research in the field of computational chemistry would be required to generate the specific data needed to populate the detailed sections of the requested article. At present, this information does not appear to be part of the existing scientific literature.

Reactivity and Reaction Mechanisms of Tris 2 Bromophenyl Amine and Its Derivatives

Photoinduced Electrocyclization Reactions and Carbazole (B46965) Formation Pathways

Upon photoexcitation, tris(2-bromophenyl)amine and its derivatives can undergo electrocyclization to form carbazole structures. This process is initiated by the formation of a radical cation, which then proceeds through a series of steps involving intramolecular cyclization and subsequent reactions.

Time-resolved nanosecond spectroscopy has been instrumental in elucidating the mechanism of carbazole formation from related triarylamines. For instance, studies on tris(2,4-dibromophenyl)amine (B8231119), a close analog of this compound, have shown that laser pulse excitation leads to the immediate detection of the tris(2,4-dibromophenyl)amine radical cation. researchgate.netnih.gov This initial intermediate subsequently undergoes an intramolecular cyclization to form an N-aryl-4a,4b-dihydrocarbazole radical cation. researchgate.netnih.gov The characterization of these transient species provides crucial evidence for the stepwise nature of the photoinduced electrocyclization reaction. This process is a key pathway for the formation of carbazole-based materials from triarylamine precursors.

Molecular oxygen plays a significant role in the reaction pathways following the formation of the cyclized radical cation intermediate. In the presence of oxygen, the N-aryl-4a,4b-dihydrocarbazole radical cation can react to form a hydroperoxyl radical. researchgate.netnih.gov This species is a potent oxidizing agent and is capable of co-oxidizing various substrates. For example, it has been shown to smoothly co-oxidize sulfides into sulfoxides. researchgate.netnih.gov This observation highlights a pathway where the photoactivated triarylamine facilitates the oxidation of a secondary substrate through the intermediacy of oxygen.

Electron Transfer Reactions with Various Substrates

The radical cation of this compound and its derivatives can act as a one-electron oxidant, initiating electron transfer reactions with a variety of substrates. The photogenerated tris(2,4-dibromophenyl)amine radical cation, for instance, can promote the co-oxidation of nucleophilic triarylphosphines to triarylphosphine oxides through an electron transfer process. researchgate.netnih.gov This electron transfer reaction effectively competes with and can prevent the intramolecular cyclization of the amine radical cation. researchgate.netnih.gov The efficiency and outcome of these reactions are dependent on the redox potentials of both the triarylamine radical cation and the substrate.

Mechanistic Studies of Oxidative Transformations (e.g., Sulfides to Sulfoxides, Phosphines to Phosphine (B1218219) Oxides)

The oxidative transformations facilitated by this compound radical cations involve distinct mechanistic pathways for different substrates.

Sulfides to Sulfoxides: As mentioned previously, the co-oxidation of sulfides to sulfoxides proceeds via the formation of a hydroperoxyl radical intermediate in the presence of oxygen. researchgate.netnih.gov This pathway is a consequence of the initial photoinduced electrocyclization of the triarylamine.

Phosphines to Phosphine Oxides: The oxidation of triarylphosphines to triarylphosphine oxides follows a different mechanism. This transformation is initiated by a direct electron transfer from the nucleophilic phosphine to the photogenerated triarylamine radical cation. researchgate.netnih.gov This process bypasses the cyclization pathway of the amine. In this case, an intermediate designated as Ar₃POO•+ has been identified as playing a key role in the formation of the phosphine oxide. nih.govnih.gov

The mechanistic divergence in the oxidation of sulfides and phosphines underscores the versatility of the reactive intermediates generated from this compound and its derivatives.

Competition between Electrophilic Substitution and Oxidative Polymerization in Arylamine Systems

In the broader context of arylamine chemistry, a competition often exists between electrophilic substitution and oxidative polymerization. While direct studies on this compound are not detailed in this specific context, general principles observed in arylamine reactions with electrophiles and oxidizing agents are relevant. For instance, reactions of arylamines with selenium dioxide can lead to either electrophilic selenation or oxidative polymerization. nih.govnih.gov The outcome is largely determined by the electronic properties of the arylamine. Electron-donating groups on the aromatic rings tend to favor oxidative polymerization, while electron-withdrawing groups can suppress this pathway and allow electrophilic substitution to occur. nih.govnih.gov In the case of this compound, the steric hindrance from the ortho-bromo substituents would likely influence the feasibility of both pathways, potentially hindering intermolecular polymerization and influencing the regioselectivity of any electrophilic attack.

Role of Bromine Atoms in Facilitating Subsequent Reactions

The bromine atoms in the ortho positions of this compound play a crucial role in directing its reactivity. The significant steric hindrance created by these bulky substituents forces the three bromophenyl groups into a propeller-like conformation. This non-planar structure is important for several reasons:

It can suppress unwanted molecular aggregation, which is beneficial for maintaining the electronic properties of the molecule in materials applications.

The steric crowding around the nitrogen atom can influence the stability and reactivity of the corresponding radical cation.

The position of the bromine atoms is critical in the context of potential subsequent reactions, such as Scholl-type couplings, which are known to occur in related triarylamine radical cations. researchgate.net In these reactions, C-C bond formation can occur, leading to dimerization and oligomerization. The ortho-bromo substitution would be expected to influence the sites and feasibility of such coupling reactions.

The electronic effect of the bromine atoms, being electron-withdrawing, also modulates the oxidation potential of the amine, making the corresponding radical cation a more potent oxidant compared to non-halogenated analogs.

Applications of Tris 2 Bromophenyl Amine and Its Architectures in Advanced Materials

Utilization as Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Tris(2-bromophenyl)amine and its derivatives are integral to the advancement of Organic Light-Emitting Diodes (OLEDs). Within the architecture of an OLED, Hole Transport Materials (HTMs) are crucial for facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. This function helps to reduce the operating voltage and enhance the power efficiency of the device.

The triphenylamine (B166846) (TPA) core is a widely used molecular fragment for designing efficient HTMs. Brominated triphenylamine derivatives, in particular, have demonstrated notable performance improvements in OLEDs. For instance, devices using brominated TPA derivatives as the HTL have achieved high efficiencies. Simplified tri-layer red phosphorescent OLEDs have been constructed using N-(1-diphenylamino[4,4′-biphenyl])-N,N-bis(4-bromophenyl)amine or N,N-bis(1-diphenylamino[4,4′-biphenyl])-N-(4-bromophenyl)amine as the HTL material. These devices have shown peak efficiencies up to 13.8%, current efficiencies of 22.6 cd/A, and power efficiencies of 18.4 lm/W.

Research has shown that traditional green phosphorescent OLEDs using certain bromine-substituted triphenylamine derivatives as the hole transport material can exhibit ultralow operating voltages (below 2.4 V at 1 cd m⁻²) and very high luminous efficiencies, exceeding 21% and 90 lm W⁻¹, without the need for light outcoupling enhancement techniques rsc.orgresearchgate.net.

Device TypeHTL MaterialPeak External Quantum Efficiency (%)Peak Current Efficiency (cd/A)Peak Power Efficiency (lm/W)
Red Phosphorescent OLEDN,N-bis(1-diphenylamino[4,4′-biphenyl])-N-(4-bromophenyl)amine + HIL13.822.618.4
Green Phosphorescent OLEDBr-DQTPA>21->90
Green Phosphorescent OLEDBr-DTF>21->90

The introduction of bromine atoms onto the triphenylamine framework has a pronounced and beneficial effect on the charge transport mobility of the material. Studies have demonstrated that bromine substitution can lead to a significant enhancement in hole mobility. For example, specific bromine-substituted triphenylamine derivatives have shown hole mobilities that are an order of magnitude higher than their non-brominated counterparts under the same electric field rsc.orgresearchgate.netresearchgate.net.

This improvement is attributed to several factors. The presence of bromine atoms can reduce the local hole-vibration coupling, which in turn leads to higher electronic coupling for the holes researchgate.net. This enhanced mobility contributes directly to the improved performance of the hole transport layer in OLEDs, leading to lower operating voltages and higher efficiencies rsc.orgresearchgate.netresearchgate.net. For instance, the brominated materials Br-DQTPA and Br-DTF have reported high hole mobilities of 1.1 × 10⁻⁵ and 3.0 × 10⁻⁵ cm²/Vs, respectively researchgate.net. This demonstrates that bromine substitution is a promising and straightforward strategy for developing novel HTMs with superior hole-mobility rsc.orgresearchgate.net.

Integration into Organic Electronic Materials

The utility of this compound extends beyond OLEDs into the broader field of organic electronic materials. Its inherent electronic properties as an electron donor and hole transporter make it a valuable component in various devices. The ortho-bromine atoms serve as versatile "handles" for subsequent chemical modifications through cross-coupling reactions. This allows for the construction of more complex, sophisticated molecules and polymers tailored for specific electronic applications.

These tailored materials can be integrated into devices such as:

Organic Field-Effect Transistors (OFETs): Where the charge-transporting capabilities of triarylamine derivatives are essential for the semiconductor layer.

Organic Photovoltaics (OPVs): Where they can function as donor materials or as part of the hole transport layer, facilitating the separation and transport of photogenerated charges.

The unique, non-planar geometry enforced by the ortho-bromo substitution can be advantageous in solid-state applications by preventing the close molecular packing that often leads to emission quenching .

Building Blocks for Porous Luminescent Covalent-Organic Polymers (COPs)

This compound is an ideal building block for the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers constructed from organic molecules linked by strong covalent bonds nih.govmdpi.com. The three bromine atoms on the molecule provide reactive sites for polymerization reactions, such as the Ni-catalyzed Yamamoto reaction, allowing it to connect with other monomers to form extended, three-dimensional networks sigmaaldrich.com.

The resulting materials are often referred to as Porous Luminescent Covalent-Organic Polymers (COPs). These COPs possess several desirable properties:

High Porosity and Surface Area: A characteristic feature of COFs, allowing for applications in gas storage and separation nih.govrsc.orgtcichemicals.com.

Luminescence: The triphenylamine core is inherently fluorescent, and this property is retained in the polymer network.

Thermal Stability: The strong covalent bonds result in robust materials with high thermal stability rsc.org.

These luminescent and porous frameworks are particularly useful for chemical sensing applications. For example, COPs synthesized from Tris(4-bromophenyl)amine have been successfully used to detect nitroaromatic explosives and other small organic molecules sigmaaldrich.com. The porous structure allows the analyte molecules to enter the framework, where their interaction with the luminescent polymer backbone leads to a detectable change in fluorescence.

Components in Photovoltaic Devices and Luminescent Solar Concentrators

In the realm of solar energy, triphenylamine derivatives, including this compound, are explored as components in photovoltaic devices and luminescent solar concentrators (LSCs). In organic photovoltaics (OPVs), these compounds can be used as hole transport materials, similar to their role in OLEDs, to ensure efficient charge extraction from the active layer frontiersin.orgnih.govresearchgate.net.

Luminescent Solar Concentrators (LSCs) are devices that capture sunlight over a large area, convert it to a different wavelength through fluorescence, and then guide the emitted light to small, high-efficiency photovoltaic cells at the edges researchgate.netresearchgate.nettue.nlunl.pt. This compound-based structures are suitable as the fluorescent dyes (fluorophores) embedded within the LSC's transparent matrix for several reasons:

High Photoluminescence Quantum Yield: Efficiently converting absorbed photons into emitted photons.

Large Stokes Shift: A significant separation between the absorption and emission spectra, which minimizes reabsorption losses, a major challenge in LSC performance.

Broad Absorption Spectrum: To capture a wide range of the solar spectrum.

Research into fluorophores based on a tris(4-ethynylphenyl)amine core, which can be synthesized from brominated precursors, has shown promising results, with some LSC devices achieving optical efficiencies as high as 6.32% researchgate.net.

Frameworks for Macrocyclic and Cryptand Systems in Molecular Recognition and Sensing

The tripodal, C₃-symmetric structure of this compound makes it an excellent scaffold for the construction of complex host molecules like macrocycles and cryptands. These molecules are designed to selectively bind specific guest ions or molecules, a process known as molecular recognition. This capability is the foundation for their use in chemical sensing.

While research on this compound itself in this specific application is emerging, analogous tripodal amine structures have been extensively used to create sophisticated sensor systems mdpi.com. For example, ligands based on tris(2-aminoethyl)amine (B1216632) (TREN) and tris(3-aminopropyl)amine (B1583958) (TRPN) are used to build macrocyclic compounds that can detect metal cations like Zn(II), Cu(II), and Hg(II) through changes in fluorescence mdpi.comnih.gov.

The three ortho-bromine atoms on this compound provide convergent points for synthetic elaboration. Through reactions like the Buchwald-Hartwig amination, these bromine sites can be replaced with linker groups to build larger, cage-like structures mdpi.com. By incorporating fluorophore moieties into these macrocyclic or cryptand frameworks, highly sensitive and selective fluorescent sensors can be developed for environmental or biological monitoring mdpi.comnih.gov.

Ligand Applications in Organometallic Chemistry and Catalysis

In organometallic chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The properties of the ligand are crucial in determining the reactivity and catalytic activity of the resulting complex. The tripodal structure of this compound makes it an interesting candidate for a tridentate ligand.

Analogous tripodal amine ligands, such as Tris(2-pyridylmethyl)amine (TPA), are exceptionally versatile and have been used to coordinate a wide range of metal ions, including copper, iron, and chromium nih.gov. These complexes find applications in:

Catalysis: The specific geometry and electronic environment provided by the ligand can facilitate various chemical transformations, such as atom transfer radical polymerizations (ATRP) researchgate.net. The activity of these catalysts can be tuned by adding substituents to the ligand's aromatic rings researchgate.net.

Bioinorganic Chemistry: TPA-metal complexes serve as structural and functional models for the active sites of metalloenzymes nih.gov.

Small Molecule Activation: The cooperative action between the metal center and the ligand can be used to activate small, typically unreactive molecules nih.gov.

When this compound acts as a ligand, the ortho-bromo substituents would be positioned near the metal center. Their steric bulk and electronic properties would significantly influence the coordination geometry and the reactivity of the metal, offering a pathway to develop novel catalysts with unique selectivity and activity researchgate.netacs.org.

Formation and Reactivity of Fischer-type Carbene Complexes

There is no available research describing the formation or reactivity of Fischer-type carbene complexes derived from this compound. While studies have been conducted on isomers such as tris(4-bromophenyl)amine to synthesize novel chromium and tungsten mono- and multiethoxycarbene complexes, similar investigations involving the 2-bromo isomer have not been reported. up.ac.zacore.ac.uk

General principles of Fischer-type carbene complex formation typically involve the reaction of a metal carbonyl with an organolithium reagent, followed by alkylation. baranlab.orgwordpress.com These complexes are characterized by an electrophilic carbene carbon atom bonded to a low-valent, electron-rich transition metal, often stabilized by π-acceptor ligands and a heteroatom substituent on the carbene carbon. baranlab.orgwordpress.com The reactivity of these complexes is extensive and includes applications in organic synthesis. baranlab.org However, specific examples of these reactions initiated with this compound are absent from the scientific literature.

Coordination Chemistry with Transition Metals for Catalytic Applications

Detailed studies on the coordination chemistry of this compound with transition metals for the development of catalytic applications are not present in the available literature. The broader field of transition metal catalysis frequently employs amine-containing ligands to modulate the electronic and steric properties of the metal center, thereby influencing catalytic activity and selectivity in a wide range of organic transformations. researchgate.netacs.orgnih.gov

For instance, related tripodal amine ligands, such as tris(2-pyridylmethyl)amine (TPA), are known to form stable and catalytically active complexes with a variety of transition metals. researchgate.net These complexes have found applications as sensors and as building blocks for supramolecular structures. researchgate.net Research into other tris-amine scaffolds has demonstrated their utility in facilitating various catalytic reactions. researchgate.netacs.org Despite the extensive research into transition metal complexes with amine ligands for catalysis, specific data on the coordination behavior and catalytic performance of this compound complexes remains uninvestigated in published works.

Future Perspectives and Emerging Research Avenues for Tris 2 Bromophenyl Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of triarylamines, including Tris(2-bromophenyl)amine, has traditionally relied on methods like the Ullmann condensation. However, these classic approaches often necessitate harsh reaction conditions, such as high temperatures and the use of stoichiometric copper reagents, leading to limitations in substrate scope and functional group tolerance. The future of synthesizing this compound and its derivatives lies in the adoption and refinement of modern catalytic cross-coupling reactions.

Key emerging strategies focus on:

Copper-Catalyzed Cross-Coupling: While related to the classical Ullmann reaction, modern copper-catalyzed methods utilize well-defined ligand systems to facilitate the reaction at lower temperatures and with greater precision. Developing ligands that can overcome the steric hindrance imposed by the ortho-bromine atoms is a significant research challenge.

One-Pot and Telescoping Procedures: To improve process efficiency and reduce waste, multi-step syntheses are being redesigned into one-pot or telescoped sequences. For instance, a process where the bromination of triphenylamine (B166846) is immediately followed by a cross-coupling reaction without intermediate purification could represent a significant advancement in manufacturing efficiency.

Synthetic StrategyTraditional Method (Ullmann)Modern Method (Buchwald-Hartwig)Future Goal
Catalyst Copper powder/saltsPalladium complexes with specialized ligandsHighly active, low-loading catalysts for hindered substrates
Conditions High temperatures (>180 °C)Mild to moderate temperatures (rt - 120 °C)Room temperature reactions, reduced solvent usage
Selectivity Often moderate, side reactions commonHigh selectivity and functional group tolerancePerfect chemoselectivity, enabling complex molecule synthesis
Efficiency Lower yields, difficult purificationHigh yields, cleaner reactionsQuantitative yields, minimal purification needed

These advanced synthetic methodologies are crucial for making this compound and its complex derivatives more accessible for both academic research and industrial applications. hilarispublisher.commdpi.comacs.orgrsc.org

Rational Design of New Derivatives with Tunable Electronic and Photophysical Properties for Specific Applications

The three ortho-bromine atoms on this compound are not merely structural features; they are versatile chemical handles for postsynthetic modification. The ability to replace these atoms through cross-coupling reactions allows for the rational design of a vast library of new derivatives with tailored properties for specific high-tech applications.

The core strategy involves using established reactions like the Suzuki or Sonogashira couplings to introduce a variety of functional groups at the ortho-positions. hilarispublisher.com This derivatization can precisely tune the molecule's electronic and photophysical characteristics:

Tuning Energy Levels: By introducing electron-donating groups (e.g., alkoxy, carbazole) or electron-withdrawing groups (e.g., cyano, sulfone), researchers can systematically adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in electronic devices.

Modifying Photophysical Properties: The inherent twisted structure of this compound, caused by steric hindrance, reduces intermolecular aggregation and influences its photophysical behavior. Attaching different chromophores can alter its absorption and emission spectra, enhance quantum yields, or induce properties like thermally activated delayed fluorescence (TADF), which is highly desirable for next-generation Organic Light-Emitting Diodes (OLEDs).

Enhancing Material Properties: Functionalization can also improve physical properties such as solubility, thermal stability, and processability, which are crucial for fabricating robust and long-lasting devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). guidechem.com

ApplicationDesired PropertyDesign Strategy via Derivatization
OLEDs High triplet energy, TADF, efficient hole transportIntroduce donor-acceptor structures, increase steric hindrance
OPVs Broad absorption spectrum, matched energy levelsAttach light-absorbing dyes, tune HOMO/LUMO levels
OFETs High charge carrier mobility, good film morphologyIntroduce planar aromatic groups, control intermolecular packing

Application of Advanced Computational Methodologies for Predictive Material Science and Reaction Optimization

The "trial-and-error" approach to materials discovery and synthesis is increasingly being replaced by computational modeling. Advanced computational methodologies are set to play a pivotal role in accelerating the development of materials based on this compound.

Predictive Material Design: Using techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), scientists can predict the key properties of new derivatives before they are ever synthesized in a lab. researchgate.net This includes predicting their geometry, HOMO/LUMO energies, absorption and emission spectra, and charge transport characteristics. This predictive power allows researchers to screen vast virtual libraries of compounds and focus synthetic efforts only on the most promising candidates, saving significant time and resources. nih.gov

Reaction Optimization: Computational chemistry can also be used to understand and optimize the synthetic routes discussed previously. By modeling reaction mechanisms, researchers can calculate transition state energies, understand the role of catalysts and ligands, and predict the most favorable reaction conditions. This insight can guide the development of more efficient and selective synthetic processes. finechemicals.com.cn For example, modeling the Buchwald-Hartwig amination of this compound can help identify the optimal phosphine (B1218219) ligand to overcome the steric hindrance, leading to higher yields and faster reaction times.

Exploration of Self-Assembly and Supramolecular Chemistry Based on this compound Units

The unique, non-planar, propeller-like shape of triarylamines makes them excellent candidates for building blocks in supramolecular chemistry. The specific geometry of this compound, with its enforced twist due to the ortho-bromo groups, provides a well-defined three-dimensional scaffold for creating complex, ordered structures through self-assembly.

Future research in this area will likely explore:

Crystal Engineering: The bromine atoms can participate in halogen bonding, a highly directional non-covalent interaction. By designing derivatives with complementary functional groups (e.g., hydrogen bond acceptors), it is possible to program the molecules to self-assemble into specific crystalline architectures, such as porous organic frameworks. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Polymers: By introducing recognition motifs, such as amide groups, this compound units can be made to self-assemble into long-range, ordered polymeric chains. thieme-connect.de The properties of these non-covalently linked polymers could be responsive to external stimuli like temperature or light, leading to the development of "smart" materials.

Liquid Crystals and Gels: The rigid, propeller-shaped core of this compound derivatives is conducive to the formation of liquid crystalline phases. By attaching flexible alkyl chains, researchers can design molecules that exhibit mesophases, which are useful in display technologies. Similarly, these molecules could act as gelators, forming soft materials with potential applications in sensing and controlled release.

Investigation of Emerging Roles in Catalysis and Redox-Active Systems

Triarylamines are well-known for their ability to be easily oxidized to form stable radical cations. researchgate.net This redox activity is at the heart of their function in many electronic materials and opens up exciting possibilities for their use in catalysis. The well-known Tris(4-bromophenyl)amine, for instance, forms a stable radical cation often called "Magic Blue" that is used as an oxidizing agent.

Emerging research avenues for this compound include:

Photoredox Catalysis: Triarylamines can act as potent photoredox catalysts. Upon absorbing light, they can initiate single-electron transfer processes to activate organic molecules, enabling a wide range of chemical transformations under mild conditions. Future work will involve designing this compound derivatives with specific redox potentials and light-absorbing properties to catalyze challenging and novel reactions.

Electrocatalysis: The ability of the molecule to be reversibly oxidized and reduced can be harnessed in electrocatalytic systems. It can function as a redox mediator, shuttling electrons between an electrode and a substrate, thereby lowering the energy barrier for a given chemical transformation.

Redox-Active Ligands: this compound and its derivatives can be used as "redox-active" or "non-innocent" ligands in coordination chemistry. researchgate.netrsc.org When coordinated to a metal center, both the metal and the ligand can participate in redox events. This can facilitate multi-electron transformations that are difficult to achieve with traditional catalysts, opening up new frontiers in reaction discovery, for instance, in C-N bond formation or aerobic oxidation reactions. purdue.edumanchester.ac.uk

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